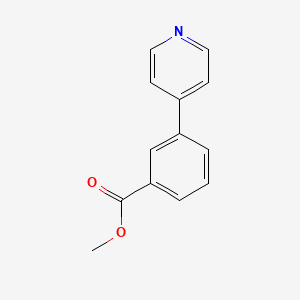
Methyl 3-(4-pyridinyl)benzoate
Vue d'ensemble
Description
Methyl 3-(4-pyridinyl)benzoate is a chemical compound with the CAS Number: 126179-78-0. It has a molecular weight of 213.24 . The IUPAC name for this compound is methyl 3-(4-pyridinyl)benzoate .
Molecular Structure Analysis
The molecular formula of Methyl 3-(4-pyridinyl)benzoate is C13H11NO2 . The InChI Code is 1S/C13H11NO2/c1-16-13(15)12-4-2-3-11(9-12)10-5-7-14-8-6-10/h2-9H,1H3 .Applications De Recherche Scientifique
Electrochromic Materials
A study detailed the synthesis and electrochromic properties of a magenta polypyrrole derivatized with Methyl Red azo dye, showcasing enhanced electrochromic properties, which are promising for application in pH sensors due to their color change in response to pH variations (Almeida et al., 2017).
Supramolecular Liquid Crystals
Research on supramolecular liquid crystals induced by hydrogen-bonding interactions between non-mesomorphic compounds, including laterally methyl-substituted derivatives, highlighted the effect of different substituents on the stability of the liquid crystal phases. This work provides insights into the design of new liquid crystalline materials (Naoum et al., 2010).
Hyperbranched Aromatic Polyamides
A study on the synthesis and properties of hyperbranched aromatic polyamides demonstrated the potential of these materials in creating high-performance polymers with solubility in common organic solvents, showcasing their applicability in various polymer-based technologies (Yang et al., 1999).
Catalysis
Research into the catalytic methylation of pyridines using temporary dearomatisation revealed a new method for introducing a methyl group onto the aromatic ring of pyridines, utilizing methanol and formaldehyde. This innovative approach has implications for the development of new synthetic methods in organic chemistry (Grozavu et al., 2020).
Metal-Organic Frameworks (MOFs)
A study on the synthesis and application of protonated metal-organic frameworks (MOFs) for the removal of anionic dyes from aqueous solutions demonstrated ultrahigh uptake capacities and excellent selectivity. This research suggests potential applications of MOFs in water purification and environmental remediation (Yu et al., 2021).
Organic Synthesis
Research on the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates highlighted the utility of these compounds as scaffolds for the synthesis of highly functionalized 3-(pyridin-3-yl)isoxazoles, indicating their importance in the development of new organic compounds (Ruano et al., 2005).
Safety And Hazards
Orientations Futures
Pyridine derivatives, such as Methyl 3-(4-pyridinyl)benzoate, are important structural motifs found in numerous bioactive molecules. There is a need for robust methods allowing the selective introduction of multiple functional groups to pyridine . This will facilitate the development of pyridine-based novel antibiotic/drug design in the near future as a versatile scaffold with limited side effects for the next-generation therapeutics .
Propriétés
IUPAC Name |
methyl 3-pyridin-4-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-16-13(15)12-4-2-3-11(9-12)10-5-7-14-8-6-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OURDGCXMAZZEBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408911 | |
| Record name | Methyl 3-(4-pyridyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-pyridinyl)benzoate | |
CAS RN |
126179-78-0 | |
| Record name | Methyl 3-(4-pyridyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

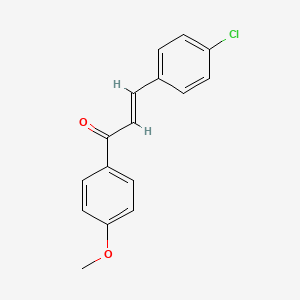
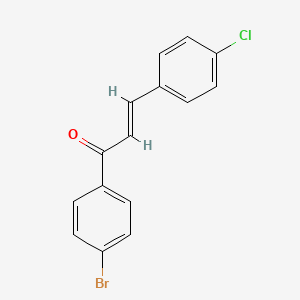
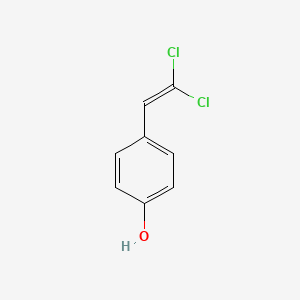
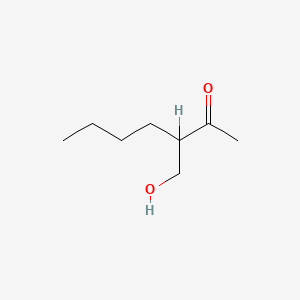

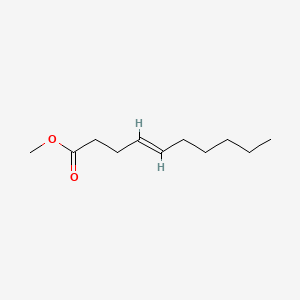
![1-methoxy-2-[(Z)-2-nitroprop-1-enyl]benzene](/img/structure/B1599872.png)
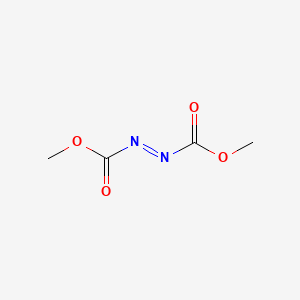
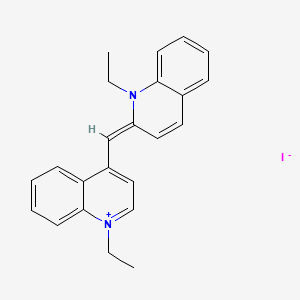
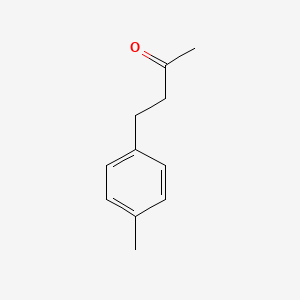
![[(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-2-dodecanoyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] dodecanoate](/img/structure/B1599878.png)
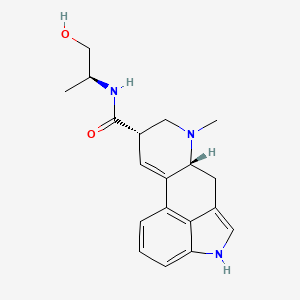
![4-Methoxy-3-[3-(4-morpholinyl)propoxy]benzaldehyde](/img/structure/B1599880.png)
![Methyl 5-[bis(2-methoxy-2-oxoethyl)amino]-4-cyano-3-(2-methoxy-2-oxoethyl)thiophene-2-carboxylate](/img/structure/B1599883.png)